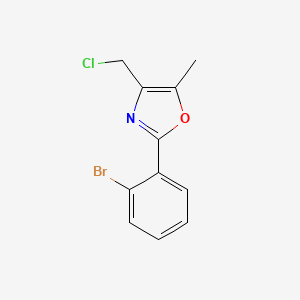
1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methoxy-3-methyl-pyrazin-2-yl)ethanone is an organic compound with the molecular formula C7H8N2O2 It is a derivative of pyrazine, characterized by the presence of a methoxy group at the 5-position and a methyl group at the 3-position of the pyrazine ring, along with an ethanone group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-methoxy-3-methyl-pyrazin-2-yl)ethanone typically involves the condensation of appropriate pyrazine derivatives. One common method includes the reaction of 5-methoxy-3-methylpyrazine with ethanoyl chloride under anhydrous conditions, often in the presence of a base such as pyridine to facilitate the reaction. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methoxy-3-methyl-pyrazin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Formation of 1-(5-formyl-3-methyl-pyrazin-2-yl)ethanone.
Reduction: Formation of 1-(5-methoxy-3-methyl-pyrazin-2-yl)ethanol.
Substitution: Formation of 1-(5-amino-3-methyl-pyrazin-2-yl)ethanone.
Scientific Research Applications
1-(5-Methoxy-3-methyl-pyrazin-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(5-methoxy-3-methyl-pyrazin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(5-Methyl-pyrazin-2-yl)ethanone: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(5-Ethoxy-3-methyl-pyrazin-2-yl)ethanone: Contains an ethoxy group instead of a methoxy group, potentially altering its chemical properties.
1-(5-Methoxy-3-ethyl-pyrazin-2-yl)ethanone: Has an ethyl group at the 3-position, which may influence its steric and electronic properties.
Uniqueness: 1-(5-Methoxy-3-methyl-pyrazin-2-yl)ethanone is unique due to the specific arrangement of its functional groups, which can impart distinct chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the pyrazine ring, along with the ethanone group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(5-methoxy-3-methylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-5-8(6(2)11)9-4-7(10-5)12-3/h4H,1-3H3 |
InChI Key |
PPFGLCQKMBVRNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1C(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B13907916.png)
![Tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13907921.png)
![(2R)-3-[tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13907926.png)
![Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate](/img/structure/B13907944.png)
![(1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine](/img/structure/B13907957.png)



![1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride](/img/structure/B13907976.png)




![5-Fluorospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13908005.png)
